![molecular formula C12H18N2O3 B3850452 3-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B3850452.png)
3-{[butyl(methyl)amino]methyl}-4-nitrophenol
Overview
Description
3-{[Butyl(methyl)amino]methyl}-4-nitrophenol, commonly known as BMNP, is a chemical compound that has been widely used in scientific research for its unique properties. BMNP is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 125-127°C. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
BMNP has been shown to bind to proteins, including bovine serum albumin and human serum albumin. The binding of BMNP to proteins has been studied using various spectroscopic techniques, including fluorescence spectroscopy and UV-Vis spectroscopy. BMNP has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
BMNP has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase. BMNP has also been shown to have antioxidant properties and has been used in the development of antioxidant therapies. BMNP has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMNP has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to bind to proteins. However, BMNP has limitations, including its potential toxicity and the need for careful handling due to its potential health hazards.
Future Directions
There are several potential future directions for the use of BMNP in scientific research. BMNP could be used in the development of biosensors for the detection of environmental pollutants, and could also be used in the development of antioxidant and anti-inflammatory therapies. Further research is needed to fully understand the mechanism of action of BMNP and its potential applications in scientific research.
Scientific Research Applications
BMNP has been widely used in scientific research for its unique properties, including its ability to act as a pH indicator, its fluorescent properties, and its ability to bind to proteins. BMNP has been used to study the binding properties of proteins and has been used as a probe to study protein-ligand interactions. BMNP has also been used in the development of biosensors and in the detection of environmental pollutants.
properties
IUPAC Name |
3-[[butyl(methyl)amino]methyl]-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-8-11(15)5-6-12(10)14(16)17/h5-6,8,15H,3-4,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQSOUYBMGOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415500 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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